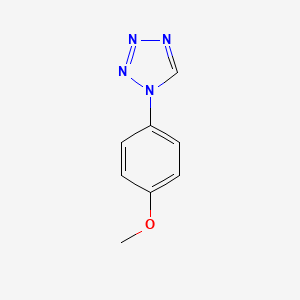

1-(4-methoxyphenyl)-1H-tetrazole

Descripción general

Descripción

1-(4-methoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of the methoxy group at the para position of the phenyl ring imparts unique chemical properties to this compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-methoxyphenyl)-1H-tetrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.

Another method involves the cyclization of 4-methoxyphenyl isocyanate with hydrazoic acid. This reaction requires careful control of temperature and pressure to ensure the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-methoxyphenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or tetrazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the prominent applications of 1-(4-methoxyphenyl)-1H-tetrazole is in the development of antimicrobial agents. Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens.

- Case Study : A study evaluated the antimicrobial properties of a series of 5-substituted 1H-tetrazole compounds, including this compound. The compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using a modified Kirby-Bauer assay. The results indicated that certain derivatives showed substantial inhibition of bacterial growth, suggesting their potential as antibiotic agents .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 µg/mL |

| This compound | Escherichia coli | 125 µg/mL |

| This compound | Pseudomonas aeruginosa | 250 µg/mL |

Cancer Research

The compound has also been investigated for its anticancer properties. It acts as a tubulin polymerization inhibitor, which is crucial for cancer cell division.

- Case Study : A study synthesized a series of tetrazole derivatives, including those based on this compound, which were evaluated for their antiproliferative effects on cancer cell lines. The results showed that these compounds could inhibit tubulin polymerization at the colchicine site, leading to apoptosis in cancer cells. Notably, one derivative significantly reduced tumor growth in an HT-29 xenograft model .

Table 2: Antiproliferative Activity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 5 |

| Other derivatives | MDA-MB-231 | 10 |

Protein Arginine Methyltransferase Inhibition

Recent studies have highlighted the potential of tetrazole derivatives as inhibitors of protein arginine methyltransferases (PRMTs), which are implicated in various diseases including cancer.

- Case Study : A series of tetrazole derivatives were designed targeting the substrate arginine-binding site on PRMT1. Among these, one derivative exhibited strong inhibitory effects and down-regulated the Wnt/β-catenin signaling pathway, suggesting its potential as a lead compound for PRMT-guided drug discovery .

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications, particularly against Entamoeba histolytica.

- Case Study : A new class of tetrazoles was synthesized and tested for antiamoebic activity. One derivative demonstrated significant inhibition with an IC50 value comparable to established treatments, highlighting its potential in treating amoebic infections .

Table 3: Antiparasitic Activity of Tetrazole Derivatives

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| This compound | Entamoeba histolytica | 2 |

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

The molecular pathways involved in its action depend on the specific biological context. In some cases, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. In other cases, it may inhibit microbial growth by disrupting essential metabolic processes.

Comparación Con Compuestos Similares

1-(4-methoxyphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound contains a thione group instead of the tetrazole ring, which imparts different chemical properties and reactivity.

1-(2-Methoxyphenyl)-1H-tetrazole: The position of the methoxy group on the phenyl ring affects the compound’s electronic properties and reactivity.

4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxy group on the phenyl ring and exhibits unique pharmacological properties.

The uniqueness of this compound lies in its specific combination of the methoxy group and tetrazole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Methoxyphenyl)-1H-tetrazole is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article delves into the various studies and findings regarding its biological activity, providing a comprehensive overview of its potential applications.

Overview of this compound

This compound is characterized by a tetrazole ring substituted with a 4-methoxyphenyl group. This unique structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including reactions involving 4-methoxyphenylhydrazine and carbon disulfide under acidic conditions, followed by thiolation to introduce the thiol group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance, a series of imide-tetrazoles were synthesized and evaluated for their antimicrobial activity against clinical strains of bacteria. The minimal inhibitory concentration (MIC) values for some compounds were found to be as low as 0.8 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.8 | Staphylococcus aureus |

| 2 | 0.8 | Staphylococcus epidermidis |

| 3 | 3.2 | E. coli |

These findings suggest that tetrazole derivatives could serve as promising candidates for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Gundugola et al. reported that certain tetrazole derivatives exhibited significant antiproliferative effects against leukemia and breast cancer cell lines, with notable reductions in cell proliferation markers such as Ki-67 .

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.1 | NCI-H460 |

| Another derivative | 1.6 | HCT-15 |

In vitro studies indicated that these compounds selectively affected rapidly proliferating cancer cells while showing minimal cytotoxicity towards normal lymphocytes, suggesting a favorable therapeutic window .

Anticonvulsant Activity

Tetrazoles have also been studied for their anticonvulsant properties. Research indicates that certain derivatives can modulate neuronal excitability and may be effective in treating seizure disorders. Bhaskar et al. synthesized Schiff bases from tetrazoles and evaluated their anticonvulsant activity, highlighting the potential for developing new treatments based on this scaffold .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Covalent Bond Formation : The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

- Non-covalent Interactions : The tetrazole ring may engage in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOWTKRICIGKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296828 | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21788-28-3 | |

| Record name | NSC111899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?

A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.

Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?

A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.

Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?

A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.